

# toxicological profile and genotoxicity of estragole and its metabolites

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An In-depth Technical Guide on the Toxicological Profile and Genotoxicity of **Estragole** and its Metabolites

# **Executive Summary**

Estragole (1-allyl-4-methoxybenzene) is a naturally occurring alkenylbenzene found in numerous culinary herbs and spices, leading to widespread human exposure through diet and consumer products.[1] While generally recognized as safe (GRAS) for food use in some jurisdictions, extensive research has demonstrated that estragole is a genotoxic hepatocarcinogen in rodents, particularly at high doses.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of estragole, its metabolic activation pathways, and the mechanisms of genotoxicity mediated by its reactive metabolites. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of estragole's mode of action. The core of estragole's toxicity lies in its dose-dependent metabolic activation to a reactive electrophile that forms covalent adducts with DNA, an initiating event in carcinogenesis.[1][3]

# **Toxicological Profile**

The toxicity of **estragole** is highly dependent on the dose, route of administration, species, and sex.[4][5] While acute toxicity is moderate, the primary concern is its long-term carcinogenic potential in the liver.

## **Acute and Subchronic Toxicity**



**Estragole** exhibits moderate acute oral toxicity.[2] Subchronic exposure in rodents has been shown to induce various effects, including changes in body weight, alterations in hematological parameters, and evidence of hepatocellular damage.[6]

Table 1: Acute Toxicity of Estragole

Species	Route	LD50 (mg/kg bw)	Reference
Rat	Oral	1008 - 2000	[2][4]
Mouse	Oral	~1000 - 2000	[4]
Mouse	Intraperitoneal (i.p.)	~1000 - 2000	[4]

| Rabbit | Dermal | >5000 |[4] |

## Carcinogenicity

The most significant toxicological endpoint for **estragole** is its hepatocarcinogenicity, which has been demonstrated in multiple mouse strains.[1] Administration of **estragole** via oral, intraperitoneal, or subcutaneous routes has been shown to induce a significant increase in the incidence of hepatocellular carcinomas.[1][4][7] Male mice appear to be more susceptible than females in some studies.[1][8] The carcinogenic potential of the primary metabolite, 1'-hydroxy**estragole**, has also been confirmed.[4]

Table 2: Hepatocellular Carcinoma Incidence in Mice Exposed to Estragole



Mouse Strain	Route / Dose	Duration	Incidence of Hepatocellular Carcinomas	Reference
CD-1 (Male)	Oral (gavage)	14 months	73% (36/49) vs. 58% (14/24) in controls	[1]
CD-1 (Female)	Dietary (0.23% w/w)	12 months	56%	[7]
CD-1 (Female)	Dietary (0.46% w/w)	12 months	71%	[7]
CD-1 (Female)	Intraperitoneal (i.p.)	12 months	65% (30/46) vs. 26% (11/42) in controls	[1]

| B6C3F1 (Male) | Intraperitoneal (i.p.) - single dose on day 12 | 10 months | 95% |[4] |

### **Metabolism and Metabolic Activation**

The genotoxicity of **estragole** is not caused by the parent compound itself but by its metabolic activation to a reactive electrophile. The metabolic fate of **estragole** is dose-dependent, with detoxification pathways predominating at low exposures and activation pathways becoming more significant at higher doses.[3][4][9]

The primary metabolic pathways are:

- O-Demethylation: This is a detoxification pathway that produces 4-allylphenol. It is a major route at low doses but becomes saturated as the dose increases.[3][4]
- 1'-Hydroxylation: This is the initial and rate-limiting step in the bioactivation pathway.

  Catalyzed predominantly by cytochrome P450 enzymes CYP1A2 and CYP2A6, this reaction forms the proximate carcinogen, 1'-hydroxyestragole.[1][3][10][11]
- Sulfoconjugation: 1'-hydroxy**estragole** is further conjugated by cytosolic sulfotransferases (SULTs) to form 1'-sulfooxy**estragole**.[1][12][13] This sulfate ester is highly unstable and is



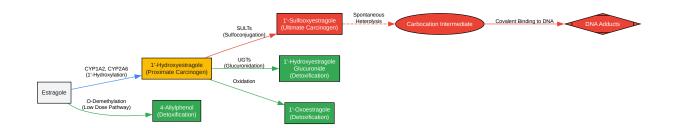




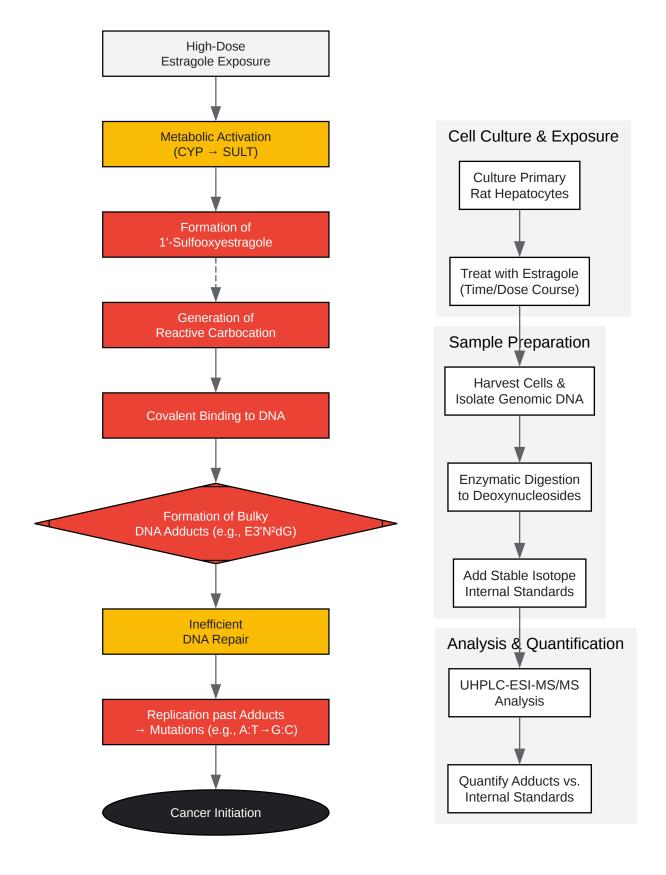
considered the ultimate carcinogenic metabolite.[14][15] It spontaneously breaks down to form a highly reactive carbocation that can bind covalently to nucleophilic sites on DNA and proteins.[7][16]

- Glucuronidation and Oxidation: 1'-hydroxyestragole can also be detoxified through glucuronidation or oxidation to 1'-oxoestragole.[17][18] In humans, oxidation appears to be a more significant detoxification route for 1'-hydroxyestragole than in rats.[19]
- Epoxidation: A minor pathway involves the epoxidation of the allyl side chain to form **estragole**-2',3'-oxide, which is rapidly detoxified.[1][2][8]









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